3-Phenyl-1,2-oxazole-5-sulfonamide is a heterocyclic compound characterized by the presence of an oxazole ring fused with a sulfonamide group and a phenyl group. This compound belongs to the broader class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of 3-Phenyl-1,2-oxazole-5-sulfonamide allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.
3-Phenyl-1,2-oxazole-5-sulfonamide is synthesized from simpler organic compounds through various chemical reactions. It is classified under sulfonamides, which are a group of compounds containing the sulfonamide functional group (-SO₂NH₂). This classification highlights its potential applications in medicinal chemistry, particularly as antimicrobial agents.
The synthesis of 3-Phenyl-1,2-oxazole-5-sulfonamide typically involves cyclization reactions. One common method includes the reaction of 2-amino-1-phenylethanone with sulfonyl chloride in the presence of a base, leading to the formation of the oxazole ring through cyclodehydration. The reaction conditions are crucial for achieving high yields and purity, often requiring careful control of temperature and reaction time.
Industrial Production Methods: In industrial settings, similar synthetic routes are employed but optimized for large-scale production. Continuous flow reactors and automated systems are utilized to enhance yield and ensure consistent quality. High-throughput screening techniques may also be applied during the synthesis process to identify optimal conditions.
The molecular formula for 3-Phenyl-1,2-oxazole-5-sulfonamide is C9H8N2O3S, with a molecular weight of 224.24 g/mol. The IUPAC name reflects its structural components: an oxazole ring substituted with a phenyl group and a sulfonamide group. Key structural data includes:
Property | Value |
---|---|
Molecular Formula | C9H8N2O3S |
Molecular Weight | 224.24 g/mol |
IUPAC Name | 3-phenyl-1,2-oxazole-5-sulfonamide |
InChI | InChI=1S/C9H8N2O3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H,(H2,10,12,13) |
InChI Key | YMXGCHKPHMPTGP-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)N |
This structure indicates that 3-Phenyl-1,2-oxazole-5-sulfonamide has both aromatic and heterocyclic characteristics, contributing to its chemical reactivity and biological activity.
3-Phenyl-1,2-oxazole-5-sulfonamide participates in several types of chemical reactions:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate. This introduces additional functional groups that may enhance its reactivity.
Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to modify the oxazole or sulfonamide groups.
Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, while the phenyl ring can participate in electrophilic aromatic substitution reactions.
The following reagents are commonly used in reactions involving 3-Phenyl-1,2-oxazole-5-sulfonamide:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Acidic or basic conditions |
Reduction | Sodium borohydride, lithium aluminum hydride | Mild to moderate conditions |
Substitution | Halogenating agents, nucleophiles | Controlled temperature/solvent |
These reactions can lead to various substituted derivatives that may possess enhanced biological activities or stability.
The mechanism of action for 3-Phenyl-1,2-oxazole-5-sulfonamide primarily involves its interaction with specific molecular targets such as enzymes and receptors. The oxazole ring and sulfonamide group facilitate the formation of hydrogen bonds and other non-covalent interactions with active sites on enzymes. This interaction can result in the inhibition or modulation of enzyme activity, contributing to its potential therapeutic effects against infections and other diseases.
The physical properties of 3-Phenyl-1,2-oxazole-5-sulfonamide include its appearance as a solid crystalline material at room temperature. The compound's solubility varies depending on the solvent used; it is generally soluble in polar solvents.
The chemical properties include stability under normal laboratory conditions but may react under extreme pH or temperature conditions. Its reactivity profile allows it to participate in various chemical transformations that can modify its structure for specific applications.
The compound's stability and reactivity have been analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming its structural integrity during synthesis and storage .
3-Phenyl-1,2-oxazole-5-sulfonamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and acts as a ligand in coordination chemistry.
Biology: The compound is investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a candidate for drug development aimed at treating bacterial infections, cancer, and inflammatory diseases.
Industry: Its versatile chemical properties make it useful in developing agrochemicals, dyes, and other industrial chemicals .
The Fischer oxazole synthesis, first reported in 1896, remains foundational for constructing the 1,2-oxazole (isoxazole) ring. This method involves the acid-catalyzed condensation of cyanohydrins with aldehydes under anhydrous conditions, typically employing hydrochloric acid to facilitate cyclodehydration. For 3-phenyl-1,2-oxazole-5-sulfonamide derivatives, the approach was adapted by integrating sulfonamide functionality either pre- or post-cyclization. A critical advancement involved the use of arylglyoxal monohydrates as aldehyde equivalents, reacting with sulfonamide-containing nitriles under trifluoroacetic acid (TFA) catalysis. This three-component reaction (involving arylglyoxal, nitrile, and C-nucleophile) enabled direct installation of the sulfonamide group adjacent to the oxazole ring [6].
Alternatively, sulfonyl chloride intermediates serve as key precursors. 3-Phenylisoxazole-5-sulfonyl chloride is synthesized via chlorosulfonation of pre-formed 3-phenylisoxazole using chlorosulfonic acid. Subsequent ammonolysis or nucleophilic substitution yields the primary sulfonamide or N-substituted derivatives. Patent literature details a scalable route where 5-(3-chlorophenyl)-3-phenylisoxazole undergoes sulfonation, followed by amidation with ammonia/water mixtures at 0–5°C to suppress disubstitution [4].
Table 1: Yields in Traditional Cyclization Routes
Aryl Substituent | Cyclization Method | Sulfonylation Method | Overall Yield (%) |
---|---|---|---|
3-Chlorophenyl | Arylglyoxal + Acetonitrile | Chlorosulfonation/NH₃ | 65–70 |
4-Nitrophenyl | Cyanohydrin + Benzaldehyde | Sulfonyl Chloride Amidation | 55–60 |
Unsubstituted Phenyl | Ethyl Acetoacetate Cyclization | In-situ Sulfonation | 60–68 |
Key limitations include moderate regioselectivity in unsymmetrical systems and the requirement for harsh acids, necessitating robust purification. Nevertheless, these methods provide gram-scale access to the core scaffold [4] [6].
Transition-metal catalysis has revolutionized isoxazole synthesis, enhancing regiocontrol and functional group tolerance. Gold(III) chloride (AuCl₃) catalyzes the cycloisomerization of α,β-acetylenic oximes to 3,5-disubstituted isoxazoles under mild conditions (60–80°C). This method efficiently generates 3-aryl-5-substituted isoxazoles, where the sulfonamide group can be introduced at the C5 position via appropriately functionalized alkynes. Yields typically exceed 80% with catalyst loadings as low as 2 mol% [5].
Copper-mediated intramolecular cyclizations offer complementary advantages. Propargylamines oxidized in situ to oximes undergo CuCl-catalyzed cyclization at ambient temperature, accommodating ester, nitro, and halogen substituents. This method is particularly valuable for generating sulfonamide variants via sulfonylated propargylamine precursors. Additionally, rhodium(II) acetate catalyzes the reaction of α-diazo carbonyl compounds with nitriles, forming oxazole rings via metallocarbene intermediates. This approach enables the direct incorporation of sulfonamide groups by employing sulfonyl nitriles or diazo-sulfonamides [5] [6].
Table 2: Catalytic Methods for Oxazole Ring Formation
Catalyst | Substrate Class | Temperature (°C) | Yield Range (%) | Functional Group Compatibility |
---|---|---|---|---|
AuCl₃ (2 mol%) | α,β-Acetylenic Oximes | 60–80 | 75–92 | Esters, Halogens, Nitriles |
CuCl (10 mol%) | Propargylamine-Derived Oximes | 25 | 70–88 | Vinyl, Boronates, Heterocycles |
Rh₂(OAc)₄ (1 mol%) | α-Diazo Carbonyls + Nitriles | 80 | 68–85 | Sulfonamides, Enolizable Ketones |
These catalytic strategies minimize side products (e.g., Wolff rearrangement byproducts in diazo chemistry) and provide exceptional regioselectivity, crucial for pharmaceutical applications requiring defined isomerism [5] [6].
Reaction parameters critically impact the efficiency of 3-phenyl-1,2-oxazole-5-sulfonamide synthesis. Solvent selection profoundly influences cyclization kinetics: aprotic polar solvents (DMF, acetonitrile) optimize gold- and copper-catalyzed cyclizations, while ethereal solvents (THF) improve lithiation steps in halogenated precursors. For acid-catalyzed methods, ethylene glycol enables homogeneous heating at 120°C without decomposition, improving yields by 15–20% versus toluene or dioxane [4].
Base and temperature control prevent decomposition during sulfonamide formation. Biphasic systems (water/dichloromethane) with sodium carbonate facilitate sulfonyl chloride ammonolysis below 5°C, minimizing disulfonamide byproducts. Continuous-flow reactors enhance exotherm management in chlorosulfonation, achieving 95% conversion with residence times under 5 minutes [4].
Stoichiometric balancing of oxidants in catalytic cycles is equally vital. For TEMPO-mediated Machetti-De Sarlo reactions, 1.2 equivalents of PhI(OAc)₂ ensure complete nitroalkyne conversion to isoxazole without over-oxidation. Microwave irradiation further optimizes cycloadditions, reducing reaction times from hours to minutes while maintaining yields >75% [5].
Table 3: Optimization Parameters for Key Synthetic Steps
Reaction Step | Optimal Solvent | Catalyst/Base | Temperature | Yield Improvement |
---|---|---|---|---|
Isoxazole Cyclization | DMF | AuCl₃ (2 mol%) | 80°C | 92% (vs. 75% in toluene) |
Sulfonyl Chloride Amination | H₂O/CH₂Cl₂ | Na₂CO₃ | 0–5°C | 95% purity (vs. 80% with aqueous NH₃ alone) |
Diazocyclopropane Ring-Opening | 1,2-DCE | SnCl₄ (1 equiv) | 25°C | 90% (vs. 60% without catalyst) |
N-functionalization of the sulfonamide group enables pharmacokinetic tailoring and target engagement optimization. Urea and thiourea linkers are synthesized by reacting 3-phenylisoxazole-5-sulfonyl chloride with isocyanates or thiocyanates. For DGAT1 inhibitors, biaryl ureas conjugated to the sulfonamide nitrogen demonstrated improved cLogP (5.40 vs. 6.31 in carboxylic acid analogues) and nanomolar enzyme inhibition (IC₅₀ = 120 nM). This approach balances potency and solubility for anti-obesity drug candidates [2].
Piperidine and cyclic amine derivatives enhance blood-brain barrier penetration in neuroactive agents. Nucleophilic displacement of sulfonyl chlorides with N-Boc-piperidine, followed by deprotection, yields secondary sulfonamides. In anticancer sulfonamides, 4-methylpiperidine derivatives showed sub-micromolar GI₅₀ values (1.4–2.5 μM) against NCI-60 cancer cell lines due to enhanced cellular uptake [8].
The "tail approach" installs solubilizing groups without compromising target affinity. Polyethylene glycol (PEG) tails introduced via Mitsunobu alkylation maintain CA IX inhibition (Kᵢ = 8–12 nM) while reducing plasma protein binding. Similarly, glycosylated sulfonamides synthesized via Koenigs-Knorr glycosylation exhibit improved aqueous solubility (>10 mg/mL) for parenteral formulations [6] [9].
Table 4: Biological Activity of N-Functionalized Analogues
N-Substituent | Biological Target | Activity (IC₅₀/Kᵢ/GI₅₀) | Effect of Modification |
---|---|---|---|
4-Methylpiperidinyl | NCI-60 Cancer Panel | GI₅₀ = 1.4 ± 0.1 μM | 2-fold potency increase vs. 4-methylpiperidine |
Biaryl Urea | hDGAT1 | IC₅₀ = 120 nM | 3-fold improved solubility vs. carboxylate lead |
PEG₃-OMe | CA IX | Kᵢ = 11 nM | Maintained potency with 100x solubility increase |
CAS No.: 114507-35-6
CAS No.: 131580-36-4
CAS No.: 28387-44-2
CAS No.: 569674-13-1